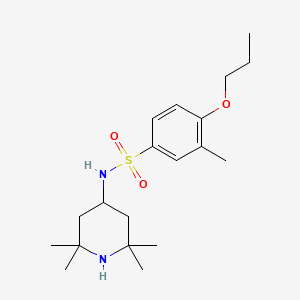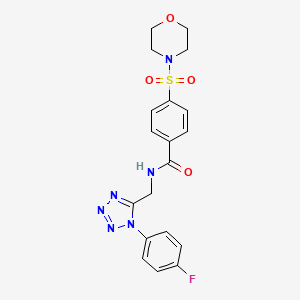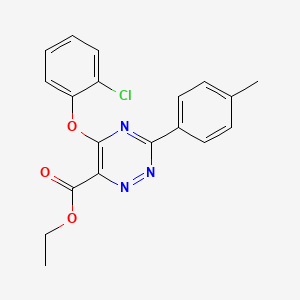![molecular formula C7H8ClF3O2S B3001917 [3-(Trifluoromethyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride CAS No. 2445792-30-1](/img/structure/B3001917.png)
[3-(Trifluoromethyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[3-(Trifluoromethyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride, also known as Tf2N-Cl, is a versatile reagent widely used in organic synthesis. It is a colorless liquid that is soluble in various organic solvents, including dichloromethane, chloroform, and ether. Tf2N-Cl is known for its ability to act as a mild and efficient source of the trifluoromethylsulfonyl (Tf2O) group, which is a valuable functional group in organic chemistry.
科学的研究の応用
Molecular Rods in Materials Science
Bicyclo[1.1.1]pentane (BCP) derivatives, including our compound of interest, have been utilized as molecular rods . These structures are essential in creating rigid molecular frameworks that can enhance the stability and durability of materials. The trifluoromethyl group in the compound adds to the rod’s chemical resistance and can be beneficial in developing advanced materials for various industries.
Supramolecular Linker Units
The BCP core is also instrumental in forming supramolecular linker units . These linkers are crucial in constructing larger molecular assemblies, which are the foundation of supramolecular chemistry. They play a significant role in the development of new chemical sensors, catalysts, and drug delivery systems.
Liquid Crystals
In the field of liquid crystals, BCP derivatives serve as vital components due to their ability to orient in specific directions under an electric field . This property is particularly useful in the display technology industry, where precise control over the orientation of liquid crystals is necessary for high-definition displays.
FRET Sensors
Fluorescence Resonance Energy Transfer (FRET) sensors with BCP derivatives have been explored for their potential in detecting molecular interactions . The trifluoromethyl group enhances the electronic properties of the BCP core, making it a suitable candidate for high-sensitivity FRET sensors in biological research.
Metal–Organic Frameworks (MOFs)
BCP derivatives are used in constructing MOFs, which are porous materials with applications in gas storage, separation, and catalysis . The unique geometry of the BCP core contributes to the high surface area and stability of MOFs, making them valuable in environmental and energy-related applications.
Medicinal Chemistry
The BCP motif is a valuable bioisostere in medicinal chemistry, replacing internal alkynes, tert-butyl groups, and mono-substituted/1,4-disubstituted arenes . This replacement can lead to increased solubility, potency, and metabolic stability in drug molecules. The trifluoromethyl group in our compound could further enhance these properties, offering a promising avenue for the development of new pharmaceuticals.
Synthetic Approaches in Drug Discovery
The BCP core is often functionalized to create new drug candidates. The compound can be used to introduce a trifluoromethyl group, which is known to improve the pharmacokinetic properties of drugs . This application is crucial in the early stages of drug discovery, where the modification of molecular structures can lead to significant improvements in drug efficacy.
Bioisosteric Replacement in Drug Development
Finally, the use of BCP derivatives for bioisosteric replacement in drug development is a growing area of interest . This strategy can circumvent patent claims on drug candidates and lead to the discovery of novel therapeutic agents with improved clinical success rates.
特性
IUPAC Name |
[3-(trifluoromethyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClF3O2S/c8-14(12,13)4-5-1-6(2-5,3-5)7(9,10)11/h1-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTQNGOWAHKWKLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)C(F)(F)F)CS(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClF3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(Trifluoromethyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[Chloro(difluoro)methyl]-8-nitro[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B3001834.png)
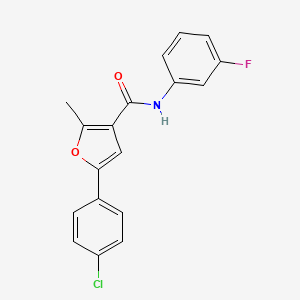
![N-[1-(2,4-Dichlorophenyl)pyrazol-3-yl]prop-2-enamide](/img/structure/B3001839.png)

![N-[cyano(2-methoxyphenyl)methyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxamide](/img/structure/B3001841.png)
![N-(2-(pyridin-4-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B3001843.png)

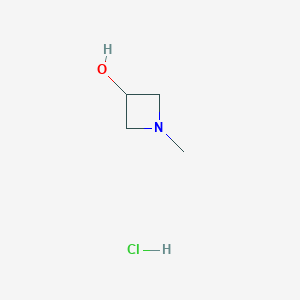
![N-[2-(4-fluorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]furan-2-carboxamide](/img/structure/B3001847.png)
![4-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-2,5-difluorobenzoic acid](/img/structure/B3001849.png)

